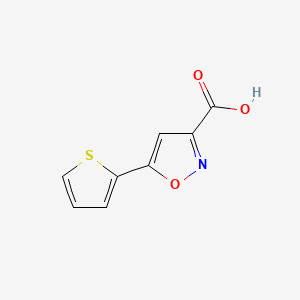

5-(Thiophen-2-yl)isoxazole-3-carboxylic acid

CAS No.: 763109-71-3

Cat. No.: VC2186058

Molecular Formula: C8H5NO3S

Molecular Weight: 195.2 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 763109-71-3 |

|---|---|

| Molecular Formula | C8H5NO3S |

| Molecular Weight | 195.2 g/mol |

| IUPAC Name | 5-thiophen-2-yl-1,2-oxazole-3-carboxylic acid |

| Standard InChI | InChI=1S/C8H5NO3S/c10-8(11)5-4-6(12-9-5)7-2-1-3-13-7/h1-4H,(H,10,11) |

| Standard InChI Key | OBTRHBQUXRJHJR-UHFFFAOYSA-N |

| SMILES | C1=CSC(=C1)C2=CC(=NO2)C(=O)O |

| Canonical SMILES | C1=CSC(=C1)C2=CC(=NO2)C(=O)O |

Introduction

5-(Thiophen-2-yl)isoxazole-3-carboxylic acid, with the CAS number 763109-71-3, is a heterocyclic compound that combines a thiophene ring with an isoxazole ring. It is also known by several synonyms, including 5-thiophen-2-yl-isoxazole-3-carboxylic acid and 5-(2-thienyl)-3-isoxazolecarboxylic acid . This compound has been studied for its potential applications in pharmaceutical chemistry, particularly in the development of new drugs.

Synthesis and Derivatives

The synthesis of 5-(thiophen-2-yl)isoxazole-3-carboxylic acid typically involves the formation of the isoxazole ring followed by the introduction of the thiophene moiety. Derivatives of this compound, such as its hydrazide, have been synthesized and studied for their chemical properties .

5-(Thiophen-2-yl)isoxazole-3-carboxylic acid hydrazide has a molecular formula of C8H7N3O2S and a molecular weight of 209.23 g/mol . This derivative is of interest due to its potential reactivity and applications in organic synthesis.

Safety and Handling

Handling 5-(thiophen-2-yl)isoxazole-3-carboxylic acid requires caution. It is recommended to avoid eye contact, as it may cause irritation. In case of exposure, immediate washing with fresh water is advised . The compound is considered stable and does not pose a risk of hazardous polymerization under normal conditions.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume